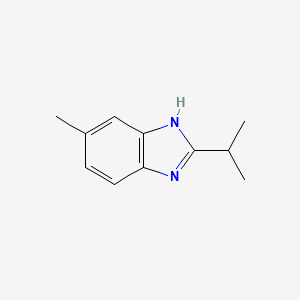

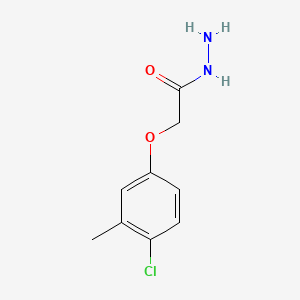

2-(4-Chloro-3-methylphenoxy)acetohydrazide

Overview

Description

“2-(4-Chloro-3-methylphenoxy)acetohydrazide” is a chemical compound with the CAS Number: 72293-68-6 . It has a molecular weight of 214.65 and its IUPAC name is this compound . The compound is solid in physical form .

Synthesis Analysis

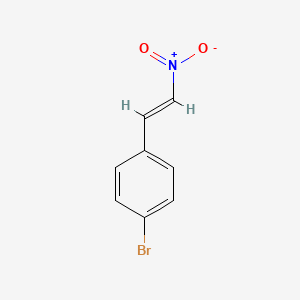

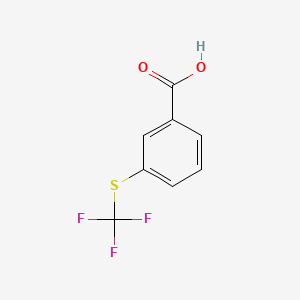

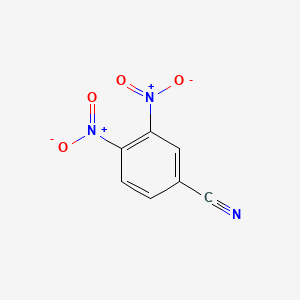

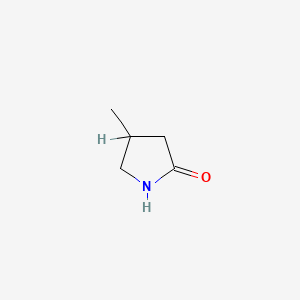

A novel series of 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides have been designed and synthesized with a new class of p-chloro-m-cresol Schiff bases . The synthesis process involved the reaction of p-chloro-m-cresol with ethylchloroacetate in anhydrous condition to yield 2-(4-chloro-3-methylphenoxy) acetate. This was then treated with hydrazine hydrate to yield 2-(4-chloro-3-methylphenoxy) acetohydrazide. Further, the resultant compound was treated with different aromatic furfural aldehydes to yield Schiff bases .

Molecular Structure Analysis

The InChI code for the compound is 1S/C9H11ClN2O2/c1-6-4-7(2-3-8(6)10)14-5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13) . The compound’s structure includes a phenolic moiety and novel imines .

Chemical Reactions Analysis

The compound has been involved in reactions with different aromatic furfural aldehydes to yield Schiff bases .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 214.65 . It is solid in physical form . The compound’s melting point is between 205–209 °C .

Scientific Research Applications

Synthesis and Characterization

- 2-(4-Chloro-3-methylphenoxy)acetohydrazide has been utilized in the synthesis and characterization of various compounds, including imines and thiazolidinones. These compounds have been explored for their antimicrobial properties (Fuloria et al., 2009).

Analgesic and Anti-inflammatory Applications

- Research has been conducted on derivatives of this compound for their potential analgesic and anti-inflammatory activities. Certain derivatives have demonstrated significant effectiveness in these areas (Dewangan et al., 2015).

Antimicrobial and Anthelmintic Evaluations

- Novel series of this compound derivatives have been synthesized and shown promising antibacterial and anthelmintic activities. These activities were especially pronounced against certain bacterial strains and species of earthworms (Varshney et al., 2014).

Nonlinear Optical Properties

- Hydrazones derived from this compound have been studied for their nonlinear optical properties, indicating their potential use in optical devices such as optical limiters and switches (Naseema et al., 2010).

Anticancer Agent Development

- Derivatives of this compound have been explored for their anticancer activities. Some derivatives showed strong growth inhibition against various cancer cell lines, indicating potential as anticancer agents (Şenkardeş et al., 2021).

Antileishmanial Activity

- Research into new 2-(substitutedphenoxy)-N-[(aryl)methylidene]acetohydrazide analogues has demonstrated promising antileishmanial activity, particularly against Leishmania donovani, suggesting potential therapeutic applications for leishmaniasis (Ahsan et al., 2016).

Lipase and α-Glucosidase Inhibition

- Certain novel heterocyclic compounds derived from this compound have shown inhibition of lipase and α-glucosidase, indicating their potential use in treating conditions like obesity and diabetes (Bekircan et al., 2015).

Environmental Analysis

- The compound has been implicated in methods for determining phenoxy herbicides in environmental samples, showcasing its relevance in environmental monitoring and analysis (Nuhu et al., 2012).

Photocatalytic Decomposition

- This compound has been used in studies of photocatalytic decomposition, particularly of herbicides like MCPA, in aquatic environments, contributing to the understanding of environmental remediation techniques (Topalov et al., 2001).

Safety and Hazards

Specific safety and hazard information for this compound is not available in the provided resources. However, a Material Safety Data Sheet (MSDS) is available which should provide detailed safety and handling information.

Future Directions

The compound has shown promising antibacterial activity when tested against strains of S. epidermidis, K. pneumoniae . It also showed significant anthelmintic activity against two species of earthworms (Pheretima posthuma and Perionyx excavates) . These findings suggest potential future directions for the use of this compound in antimicrobial and anthelmintic applications.

Properties

IUPAC Name |

2-(4-chloro-3-methylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-6-4-7(2-3-8(6)10)14-5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFJAQDMJDJPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20222621 | |

| Record name | Acetic acid, (4-chloro-3-methylphenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72293-68-6 | |

| Record name | 2-(4-Chloro-3-methylphenoxy)acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72293-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, (4-chloro-3-methylphenoxy)-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072293686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (4-chloro-3-methylphenoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

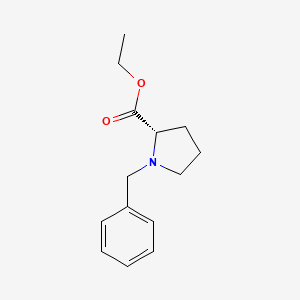

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main use of 2-(4-Chloro-3-methylphenoxy)acetohydrazide in current research?

A: this compound is primarily used as a building block in organic synthesis to create various heterocyclic compounds. [, ] It serves as a precursor to molecules with potential biological activities, particularly in the development of novel antimicrobial and anti-inflammatory agents. [, ]

Q2: How is this compound modified to create new compounds with potential biological activity?

A2: Researchers have utilized the reactive hydrazide (-CONHNH2) moiety in this compound to create new compounds. For example:

- Reaction with aldehydes: Reacting this compound with various aromatic aldehydes produces imine derivatives. These imines can be further cyclized to generate thiazolidinones, a class of compounds known for their diverse biological activities. []

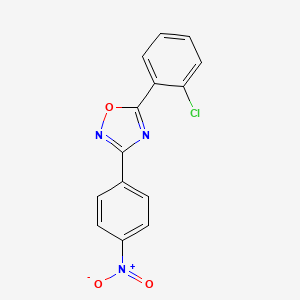

- Formation of Oxadiazoles: Condensation reactions of this compound with aromatic aldehydes, aromatic acids, or carbon disulfide result in the formation of 1,3,4-oxadiazole derivatives. These oxadiazole derivatives have shown promising analgesic and anti-inflammatory properties in rodent models. []

Q3: What are the preliminary results regarding the biological activity of compounds derived from this compound?

A3: While this compound itself has not been extensively studied for its biological activity, the derivatives synthesized from it show promise in preclinical studies:

- Antimicrobial Activity: The imine and thiazolidinone derivatives synthesized from this compound have displayed promising antibacterial and antifungal activity against various strains. []

- Analgesic and Anti-inflammatory Activity: Several 1,3,4-oxadiazole derivatives derived from this compound exhibit potent analgesic and anti-inflammatory effects in rodent models, comparable or even superior to standard drugs. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.